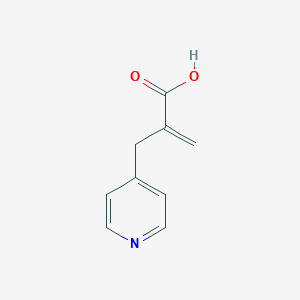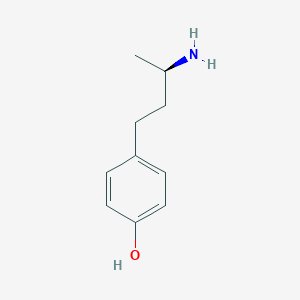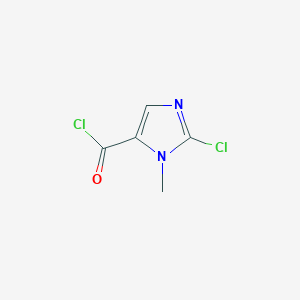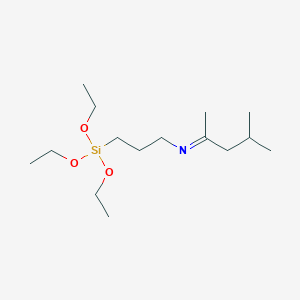
2-(Pyridin-4-ylmethyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-ylmethyl)prop-2-enoic acid, also known as 4-(2-oxo-2-propenyl)pyridine, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyridine family, which is known for its diverse range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been reported to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as NADPH oxidase and lipoxygenase. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cells. Additionally, this compound has been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid in lab experiments is its high purity and yield. This makes it suitable for large-scale production and reduces the variability between batches. However, one of the limitations of using this compound is its relatively high cost compared to other compounds that have similar biological activities.
Orientations Futures
There are several future directions for the use of 2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid in scientific research. One of the most promising directions is in the development of new cancer therapies. Further studies are needed to fully understand the mechanism of action of this compound and to determine its efficacy in vivo. Additionally, this compound has shown potential in the treatment of inflammatory diseases, and further studies are needed to explore its full therapeutic potential in this area.
In conclusion, 2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in cancer research and the treatment of inflammatory diseases make it a promising candidate for further research. The synthesis method of this compound has a high yield and purity, making it suitable for large-scale production. However, the relatively high cost of this compound compared to other compounds with similar biological activities is a limitation. Further studies are needed to fully understand the mechanism of action of this compound and to determine its full therapeutic potential in vivo.
Méthodes De Synthèse
The synthesis of 2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid involves the reaction of 2-(Pyridin-4-ylmethyl)prop-2-enoic acidpyridinemethanol with acrolein in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. This makes it a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
123829-75-4 |
|---|---|
Nom du produit |
2-(Pyridin-4-ylmethyl)prop-2-enoic acid |
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2-(pyridin-4-ylmethyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-5H,1,6H2,(H,11,12) |
Clé InChI |
IKRWMZVDIMKRTI-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=NC=C1)C(=O)O |
SMILES canonique |
C=C(CC1=CC=NC=C1)C(=O)O |
Synonymes |
4-Pyridinepropanoicacid,-alpha--methylene-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)









